(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
Description
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Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-3-1-2-13(10-14)16(24)22-8-6-21(7-9-22)11-15(23)12-4-5-12;/h1-3,10,12,15,23H,4-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBLRGDLECWDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a piperazine derivative that has garnered interest for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a cyclopropyl group and a trifluoromethyl phenyl ring. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with similar structures often interact with G-protein coupled receptors (GPCRs), particularly chemokine receptors. These interactions can modulate various signaling pathways involved in inflammation and immune responses. The specific mechanism for this compound may involve:
- Inhibition of Chemokine Receptor Activity : Similar piperazine derivatives have been shown to act as modulators of chemokine receptors, which play crucial roles in leukocyte trafficking and inflammatory responses .
- Potential Antitumor Activity : Compounds that disrupt PD-1/PD-L1 binding have been linked to enhanced T-cell activation, suggesting a possible role in cancer immunotherapy .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, revealing its potential as an inhibitor in several pathways.
Table 1: Biological Activity Summary
Case Studies
Several studies have explored the biological implications of similar compounds:
-
Study on PD-L1 Inhibition :
A study demonstrated that related compounds could effectively inhibit the PD-1/PD-L1 interaction, leading to increased T-cell activation. The compound's analogs showed low nanomolar activity in disrupting this binding, suggesting a promising avenue for cancer treatment . -
Chemokine Receptor Modulation :
Another investigation focused on piperazine derivatives that modulate chemokine receptors, highlighting their role in inflammatory diseases. The ability to guide leukocyte trafficking could be beneficial in treating conditions like rheumatoid arthritis or multiple sclerosis .
Preparation Methods
Preparation of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine
The piperazine derivative is synthesized through a sequence of alkylation and hydroxylation steps:
Cyclopropane Introduction :
- Cyclopropylmagnesium bromide reacts with ethylene oxide to form 2-cyclopropylethanol, which is subsequently oxidized to 2-cyclopropylacetaldehyde using pyridinium chlorochromate (PCC).
- Key Reaction :
$$
\text{Cyclopropyl-MgBr} + \text{ethylene oxide} \xrightarrow{\text{THF, -10°C}} \text{2-cyclopropylethanol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{2-cyclopropylacetaldehyde}
$$
Piperazine Alkylation :
Synthesis of 3-(Trifluoromethyl)phenyl Methanone
Friedel-Crafts Acylation
The trifluoromethyl-substituted aromatic ketone is synthesized via Friedel-Crafts acylation:
Substrate Preparation :
- 1,3-Difluorobenzene is treated with trifluoromethyl iodide (CF$$_3$$I) under UV light to introduce the trifluoromethyl group.
Acylation :
- The resultant 3-(trifluoromethyl)benzene reacts with acetyl chloride in the presence of AlCl$$_3$$ to form 3-(trifluoromethyl)acetophenone.
Coupling of Fragments
Nucleophilic Acyl Substitution
The piperazine derivative and methanone moiety are coupled via a two-step process:
Activation of the Ketone :
- 3-(Trifluoromethyl)acetophenone is converted to its acid chloride using thionyl chloride (SOCl$$_2$$).
Amide Bond Formation :
- 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine reacts with the acid chloride in dichloromethane (DCM) with triethylamine (Et$$_3$$N) as a base.
- Reaction Conditions :
$$
\text{3-(Trifluoromethyl)benzoyl chloride} + \text{piperazine derivative} \xrightarrow{\text{Et}_3\text{N, DCM, 0°C → rt}} \text{Target compound (free base)}
$$
Hydrochloride Salt Formation
The free base is protonated using hydrochloric acid (HCl) in anhydrous ether to form the hydrochloride salt:
- Procedure :
- The free base is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution until precipitation is complete.
- Yield : 92–95% after recrystallization from ethanol/water.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, aromatic), 4.12 (m, 1H, -OH), 3.72–3.65 (m, 4H, piperazine), 2.98–2.89 (m, 2H, cyclopropyl-CH$$2$$).
- HRMS : m/z calculated for C$${17}$$H$${22}$$F$$3$$N$$2$$O$$_2$$ [M+H]$$^+$$: 353.1582; found: 353.1585.
Optimization Challenges and Solutions
Cyclopropane Stability
Trifluoromethyl Reactivity
- Issue : The electron-withdrawing CF$$_3$$ group reduces electrophilicity of the ketone.
- Solution : Activating the ketone as an acid chloride enhances reactivity toward nucleophilic attack.
Industrial-Scale Considerations
Catalytic Efficiency
- Pd/C Hydrogenation : A patent (WO2019016828A1) highlights the use of 5% Pd/C for deprotection steps, achieving turnover numbers >500.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions typical of piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a piperazine precursor with a substituted benzophenone moiety.
- Hydroxyethyl introduction : Cyclopropane-containing groups can be introduced via Grignard or alkylation reactions under inert atmospheres .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents like ethanol or water .
Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent (e.g., DMF or DCM), and catalyst loading. Monitor purity via HPLC at each step .
Basic: What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolve 3D conformation and confirm stereochemistry (e.g., as applied to similar piperazine derivatives in single-crystal studies) .
- NMR spectroscopy : Analyze proton environments (e.g., trifluoromethyl groups show distinct NMR signals) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Substituent variation : Modify the cyclopropyl, hydroxyethyl, or trifluoromethyl groups to assess impact on receptor binding (e.g., fluorophenyl analogs showed enhanced activity in related compounds) .
- In vitro assays : Test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Computational docking : Predict binding modes using software like AutoDock or Schrödinger .
Advanced: What computational strategies aid in predicting reactivity and optimizing synthesis?
- Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways to identify energetically favorable intermediates .
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclopropane ring formation) .
- Molecular dynamics : Model solubility and stability of the hydrochloride salt in aqueous media .
Advanced: How should researchers resolve contradictions in synthetic yield data?
- Root-cause analysis : Use HPLC-MS to identify side products (e.g., incomplete substitution or oxidation byproducts) .
- DoE-guided troubleshooting : Test interactions between variables (e.g., temperature vs. catalyst type) to isolate failure points .
- Cross-validate with analogs : Compare with structurally similar compounds (e.g., trifluoroethyl-piperazine derivatives) to identify trends .
Basic: What strategies improve solubility and formulation for biological testing?
- Salt selection : Hydrochloride salts enhance aqueous solubility; test alternative counterions (e.g., citrate) if precipitation occurs .
- Co-solvents : Use DMSO-water mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Advanced: How can the compound’s mechanism of action be elucidated?
- Receptor profiling : Screen against GPCR panels (e.g., β-adrenergic or 5-HT receptors) using calcium flux assays .
- Enzyme inhibition assays : Test for kinase or protease inhibition, leveraging fluorogenic substrates for high-throughput screening .
- In vivo models : Use rodent behavioral assays (e.g., forced swim test for antidepressants) with pharmacokinetic monitoring .
Basic: What stability tests are essential for ensuring compound integrity?
- Thermal analysis : Perform DSC to identify melting points and phase transitions (e.g., decomposition above 190°C) .
- Forced degradation : Expose to heat, light, and humidity; monitor via TLC or UPLC for degradation products .
- pH stability : Assess solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
